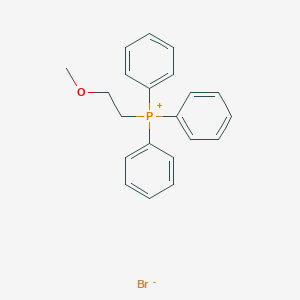

(2-Methoxyethyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280056. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxyethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22OP.BrH/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFISGIOFHBOJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625263 | |

| Record name | (2-Methoxyethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-16-1 | |

| Record name | 55894-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-METHOXY-ETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methoxyethyl)triphenylphosphonium bromide chemical properties

An In-depth Technical Guide to (2-Methoxyethyl)triphenylphosphonium bromide: Properties, Synthesis, and Application

Introduction

This compound is a quaternary phosphonium salt that serves as a pivotal reagent in modern organic synthesis.[1] Its primary utility lies in its role as a precursor to a non-stabilized phosphorus ylide, a key component in the Wittig reaction for the synthesis of methoxy-substituted alkenes. These products are valuable intermediates in the creation of more complex molecular architectures. Beyond its role in olefination reactions, this compound also finds application as a phase-transfer catalyst, enhancing reaction efficiency between immiscible phases.[1] Its stability and relative ease of handling make it a valuable tool for researchers in pharmaceutical development, agrochemicals, and material science.[1] This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis and application, and essential safety information for laboratory professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 55894-16-1 | [1][2] |

| Molecular Formula | C₂₁H₂₂BrOP | [1][2] |

| Molecular Weight | 401.28 g/mol | [1][2] |

| Appearance | White to yellow crystalline powder | [1] |

| Storage Conditions | Store at 2-8°C, under inert atmosphere | [1][2] |

| Purity | Typically ≥ 97% | [3] |

Spectroscopic Data Analysis

Predicted ¹H NMR Signals (CDCl₃):

-

δ 7.70-7.95 ppm (m, 15H): The fifteen protons on the three phenyl groups attached to the phosphorus atom would appear as a complex multiplet in the aromatic region.

-

δ 4.10-4.25 ppm (m, 2H): The methylene protons adjacent to the phosphorus atom (-P⁺-CH₂ -). The signal is expected to be a multiplet due to coupling with both the phosphorus atom and the adjacent methylene group.

-

δ 3.70-3.85 ppm (t, 2H): The methylene protons adjacent to the methoxy group (-CH₂ -OCH₃). This signal would likely appear as a triplet due to coupling with the adjacent P⁺-CH₂ group.

-

δ 3.35-3.45 ppm (s, 3H): The three protons of the methyl group (-OCH₃) would appear as a sharp singlet as they have no adjacent protons to couple with.

Predicted ¹³C NMR Signals (CDCl₃):

-

δ 135.0, 134.2, 130.5, 118.5 ppm: A series of signals corresponding to the carbons of the phenyl rings. The carbon directly attached to phosphorus (ipso-carbon) would appear as a doublet due to C-P coupling and would be shifted further downfield.

-

δ ~68 ppm: The carbon of the methylene group adjacent to the oxygen (-C H₂-OCH₃).

-

δ ~59 ppm: The carbon of the methyl group (-OC H₃).

-

δ ~25 ppm: The carbon of the methylene group adjacent to the phosphorus atom (-P⁺-C H₂-). This signal would appear as a doublet with a large C-P coupling constant.

Synthesis of this compound

The synthesis of phosphonium salts is a foundational procedure in organophosphorus chemistry. The most direct method involves the Sₙ2 reaction between triphenylphosphine and a suitable alkyl halide.[4] Triphenylphosphine acts as a potent nucleophile, displacing the bromide from 2-bromoethyl methyl ether.

Synthesis Workflow

The following diagram illustrates the straightforward synthesis via nucleophilic substitution.

Caption: Synthesis of the target phosphonium salt.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of phosphonium salts.[5]

Materials:

-

Triphenylphosphine (PPh₃)

-

2-Bromoethyl methyl ether

-

Anhydrous Toluene

-

Petroleum Ether or Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line (Nitrogen or Argon)

-

Buchner funnel and filter flask

Procedure:

-

Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a magnetic stir bar, and a stopper. Purge the entire apparatus with an inert gas (e.g., Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of triphenylphosphine at elevated temperatures.

-

Charging the Flask: To the flask, add triphenylphosphine (1.0 eq) and anhydrous toluene (approx. 0.3 M concentration relative to PPh₃). Stir the mixture until the solid is fully dissolved.

-

Addition of Alkyl Halide: Add 2-bromoethyl methyl ether (1.1 eq) to the solution at room temperature. A slight excess of the alkylating agent ensures complete consumption of the more valuable triphenylphosphine.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) under the inert atmosphere. The product, being a salt, is insoluble in toluene and will begin to precipitate as a white solid as the reaction progresses.

-

Monitoring: Allow the reaction to proceed overnight (16-24 hours) with vigorous stirring to ensure complete conversion.

-

Isolation: After cooling the mixture to room temperature, collect the precipitated white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with fresh toluene followed by a non-polar solvent like petroleum ether or hexanes. This step removes any unreacted starting materials and the triphenylphosphine oxide byproduct, which are soluble in these solvents.

-

Drying: Dry the resulting white crystalline powder under vacuum for several hours to remove residual solvents. The final product should be stored in a desiccator under an inert atmosphere.

Core Application: The Wittig Reaction

The primary application of this compound is as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[6] The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide (or phosphorane). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in the byproduct provides the thermodynamic driving force for the reaction.[4]

Wittig Reaction Mechanism

The mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to form the products.

Caption: The Wittig reaction mechanism.

Experimental Protocol: Ylide Generation and Olefination

This protocol describes the in-situ generation of the ylide followed by its reaction with an aldehyde.[7]

Materials:

-

This compound (1.25 eq)

-

Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF

-

An aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation: To a flame-dried, inert-gas-purged round-bottom flask containing this compound (1.25 eq), add anhydrous THF (to achieve approx. 0.2 M concentration).

-

Deprotonation: Cool the resulting suspension to 0°C in an ice bath. Add the 1.0 M solution of potassium tert-butoxide in THF (1.2 eq) dropwise via syringe. Causality: A strong, non-nucleophilic base like t-BuOK is required to deprotonate the acidic α-proton of the phosphonium salt without competing in other side reactions. The reaction is performed at 0°C to control the exothermic deprotonation.

-

Ylide Stirring: Remove the ice bath and stir the mixture at room temperature for 30-60 minutes. The formation of the non-stabilized ylide is often indicated by a color change (typically to orange or red).

-

Carbonyl Addition: Add a solution of the aldehyde (1.0 eq) in a small amount of anhydrous THF to the ylide mixture.

-

Wittig Reaction: Stir the reaction at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkene product. The triphenylphosphine oxide byproduct can also be separated during this step.

Safety and Handling

This compound is an irritant and must be handled with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [8][9] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [8][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [8][9] |

Handling: Always handle this chemical in a well-ventilated fume hood. Avoid formation of dust. Ensure that an eyewash station and safety shower are readily accessible. Store the container tightly closed in a dry, cool place (2-8°C) under an inert atmosphere.[1][2]

Conclusion

This compound is a versatile and effective reagent for the synthesis of methoxy-functionalized alkenes via the Wittig reaction. Its reliable preparation from readily available starting materials and its utility in constructing complex molecules underscore its importance in synthetic chemistry. Understanding its properties, synthesis, and reaction mechanisms, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage this compound to its full potential in advancing chemical innovation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733211, Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1). Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 494138, (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. Retrieved from PubChem. [Link]

-

Sigma-Aldrich. (2022, April 2). (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. Retrieved from SDS Manager. [Link]

-

SpectraBase. (n.d.). (2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide [13C NMR]. Retrieved from SpectraBase. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from NROChemistry. [Link]

-

ACS Publications. (n.d.). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. Retrieved from ACS Publications. [Link]

-

BDMAEE. (2025, June 20). The role of triphenylphosphine in wittig reaction synthesis. Retrieved from BDMAEE. [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from Lumen Learning. [Link]

- Google Patents. (n.d.). CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.

-

National Institutes of Health. (n.d.). A Three-Step Route to a Tricyclic Steroid Precursor. Retrieved from PMC - NIH. [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

Introduction: The Strategic Role of Phosphonium Salts in Modern Synthesis

An In-depth Technical Guide to (2-Methoxyethyl)triphenylphosphonium bromide (CAS: 55894-16-1)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, phosphonium salts are indispensable reagents, primarily serving as precursors to phosphorus ylides for the Wittig reaction. This Nobel Prize-winning olefination reaction provides a powerful and reliable method for constructing carbon-carbon double bonds from carbonyl compounds. Among these crucial reagents, this compound has emerged as a specialized tool for the synthesis of vinyl ethers, which are valuable intermediates in the production of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its application facilitates the creation of key structural motifs, notably in the synthesis of antihistaminic agents like (Z)-Triprolidine.[2] This guide offers a comprehensive overview of its properties, synthesis, mechanism of action, and practical application, grounded in established chemical principles.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key specifications for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 55894-16-1 | [1][2][3] |

| Molecular Formula | C₂₁H₂₂BrOP | [1][2] |

| Molecular Weight | 401.28 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Purity | ≥ 97-98% | [1][2] |

| Storage Conditions | Store at 0-8°C under an inert, dry atmosphere | [1][4] |

Synthesis of the Reagent

The preparation of phosphonium salts is typically achieved through the quaternization of triphenylphosphine with a suitable alkyl halide via an Sₙ2 reaction.[5][6] For this compound, the synthesis involves the reaction of triphenylphosphine with 2-bromoethyl methyl ether. The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide and displacing the bromide ion to form the stable phosphonium salt.

Caption: Synthesis of this compound.

Core Application: The Wittig Reaction for Vinyl Ether Synthesis

The primary utility of this compound lies in its role as a precursor for the Wittig reagent, (2-methoxyethylidene)triphenylphosphorane.[7] This ylide reacts with aldehydes and ketones to generate vinyl ethers, a class of compounds that are otherwise challenging to synthesize with high stereoselectivity.[8][9]

Mechanism of Action

The Wittig reaction proceeds through a well-established multi-step mechanism:[6][10]

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide). This removes an acidic proton to form the nucleophilic phosphorus ylide.[5][6]

-

Nucleophilic Attack & Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Mechanistic studies suggest this proceeds via a [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[6][10]

-

Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses. The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[10] This decomposition occurs via a reverse [2+2] cycloaddition, yielding the desired alkene (in this case, a vinyl ether) and triphenylphosphine oxide as a byproduct.[6][11]

The ylide derived from this compound is considered non-stabilized, which generally favors the formation of the Z-isomer of the resulting alkene.[10] This stereochemical preference arises from the kinetic control of the reaction pathway.

Caption: Experimental workflow for a typical Wittig olefination.

Step-by-Step Methodology:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to create a suspension.

-

Cool the flask to the appropriate temperature (e.g., 0°C for NaH or t-BuOK; -78°C for n-BuLi).

-

Slowly add a strong base (1.05 equivalents) dropwise via syringe. A distinct color change (typically to orange or deep red) indicates the formation of the ylide. [11] * Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete deprotonation. [12]

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the carbonyl solution dropwise to the stirred ylide solution.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed. [12]The disappearance of the ylide's color often signals reaction completion.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x). [13] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The primary byproduct, triphenylphosphine oxide, can be challenging to separate. [14]Purification is typically achieved by flash column chromatography on silica gel.

-

Application in Pharmaceutical Intermediate Synthesis

The strategic application of this compound is exemplified in its use as a key intermediate for the synthesis of (Z)-Triprolidine Oxalate Salt. [2]Triprolidine is an antihistaminic agent with anticholinergic properties used to treat allergy symptoms. [2]This application underscores the reagent's value in constructing specific E/Z isomeric structures that are often critical for biological activity in drug development.

Safety and Handling

As with all chemical reagents, proper handling and safety precautions are paramount. This compound is classified as an irritant.

| Hazard Type | GHS Information |

| Hazard Statements | H315: Causes skin irritation. [15][16] H319: Causes serious eye irritation. [15][16] H335: May cause respiratory irritation. [15][16] |

| Precautionary Statements | P261: Avoid breathing dust. [15][16][17] P264: Wash skin thoroughly after handling. [15][16] P280: Wear protective gloves/eye protection/face protection. [15][16] P302 + P352: IF ON SKIN: Wash with plenty of water. [15][17] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [17] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood. [16][17]* Avoid formation of dust and aerosols. [16]* Keep the container tightly closed in a dry place. [17]The compound is hygroscopic. [4]* Ensure appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, is worn at all times. [16]

Conclusion

This compound is a highly effective and specialized phosphonium salt for the synthesis of vinyl ethers via the Wittig reaction. Its ability to generate a non-stabilized ylide provides a reliable pathway to these valuable synthetic intermediates, often with predictable (Z)-stereoselectivity. For researchers in organic synthesis and drug development, this reagent represents a key tool for the construction of complex molecular architectures, bridging the gap between simple carbonyl precursors and functionalized alkene products. A firm grasp of its properties, reaction mechanism, and handling requirements enables its powerful capabilities to be harnessed efficiently and safely.

References

-

Earnshaw, C., Wallis, C. J., & Warren, S. (1977). Stereo- and regio-specific vinyl ether synthesis by the Horner-Wittig reaction. Journal of the Chemical Society, Chemical Communications, (9), 314-315. [Link]

-

Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing. ResearchGate. [Link]

-

Stereo- and Regio-specific Vinyl Ether Synthesis by the Horner - Wittig Reaction. RSC Publishing. [Link]

-

Earnshaw, C., Kocienski, P. J., & Wallis, C. J. (1979). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1, 1511-1517. [Link]

-

(2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. SDS Manager. [Link]

-

This compound. MySkinRecipes. [Link]

-

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. PubChem, National Center for Biotechnology Information. [Link]

-

Methods for Vinyl Ether Synthesis. ResearchGate. [Link]

-

Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]

-

Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. The Royal Society of Chemistry. [Link]

-

(Methoxymethyl)triphenylphosphonium bromide. PubChem, National Center for Biotechnology Information. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Schweizer, E. E., & Bach, R. D. (1968). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses, 48, 129. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Evansville Handout. [Link]

-

Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]

- Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.

-

What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide? KOYON. [Link]

-

Triphenylphosphonium Bromide Manufacturer in Ahmedabad,Gujarat. IndiaMART. [Link]

-

Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride. ResearchGate. [Link]

-

Preparation of Alkyltriphenylphosphonium Bromides. Sciencemadness Discussion Board. [Link]

-

Wittig, G., & Schoellkopf, U. (1960). METHYLENECYCLOHEXANE. Organic Syntheses, 40, 66. [Link]

- Process for preparing (methoxymethylene) triphenyl phosphonium chloride.

-

(2-Methoxy-2-Oxoethyl)Triphenylphosphonium Bromide. ChemBK. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound , 97% , 55894-16-1 - CookeChem [cookechem.com]

- 3. 55894-16-1 | MFCD00195808 | this compound [aaronchem.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Stereo- and regio-specific vinyl ether synthesis by the Horner-Wittig reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS - Download & Subscribe for Updates [sdsmanager.com]

- 16. canbipharm.com [canbipharm.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to (2-Methoxyethyl)triphenylphosphonium bromide: Structure, Synthesis, and Application in Modern Organic Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a cornerstone reagent in synthetic organic chemistry.[1] Its primary utility lies in its role as a precursor to a specific phosphonium ylide, a critical component in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and detailed mechanistic insights into its application. Particular emphasis is placed on its relevance in the development of pharmaceuticals and other complex bioactive molecules, offering field-proven insights for laboratory application.

Molecular Identity and Structural Elucidation

At its core, this compound is an ionic compound consisting of a bulky organic cation, (2-methoxyethyl)triphenylphosphonium, and a bromide anion. This structure imparts the specific reactivity and physical properties that make it a valuable synthetic tool.

Chemical and Physical Properties

A summary of the key identification and physical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 55894-16-1 | [1][3] |

| Molecular Formula | C₂₁H₂₂BrOP | [1] |

| Molecular Weight | 401.28 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | Store at 0-8°C, keep container tightly closed in a dry, well-ventilated place. | [1][4] |

Structural Breakdown

The molecule's reactivity is dictated by the arrangement of its constituent parts:

-

Phosphonium Center: A positively charged phosphorus atom (P⁺) is bonded to four carbon atoms. This quaternary structure is stable but renders the protons on the alpha-carbon (the CH₂ group adjacent to the phosphorus) acidic.

-

Triphenyl Groups: Three phenyl rings are attached to the phosphorus atom. These bulky, electron-withdrawing groups help to stabilize the positive charge on the phosphorus and contribute to the acidity of the alpha-protons.

-

2-Methoxyethyl Group: This is the "active" part of the reagent in the context of the Wittig reaction. The methoxy group (-OCH₃) influences the reactivity of the resulting ylide.

-

Bromide Anion: A counter-ion (Br⁻) that balances the positive charge of the phosphonium cation.

Synthesis Protocol

Phosphonium salts are typically synthesized via the nucleophilic substitution reaction between a phosphine and an alkyl halide. In this case, triphenylphosphine acts as the nucleophile.

General Synthesis Workflow

The synthesis involves the direct P-alkylation of triphenylphosphine with a suitable 2-methoxyethyl halide, typically 2-bromoethyl methyl ether.[5] This is an SN2 reaction where the phosphorus atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion.

Experimental Procedure

Causality: A non-polar, aprotic solvent like benzene or toluene is chosen to dissolve the triphenylphosphine and facilitate the reaction without interfering with the nucleophilic attack. Heating is required to overcome the activation energy of the reaction. The product, being an ionic salt, is typically insoluble in the non-polar reaction solvent and precipitates out upon formation, allowing for easy isolation.

-

Setup: A round-bottomed flask is charged with triphenylphosphine and a suitable solvent (e.g., dry benzene).[6] The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: An equimolar amount of 2-bromoethyl methyl ether is added to the solution.

-

Reaction: The mixture is heated to reflux and stirred for several hours to days until a precipitate forms.[6] The progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling to room temperature, the solid product is collected by suction filtration.

-

Purification: The collected solid is washed with a cold, non-polar solvent (like benzene or pentane) to remove any unreacted starting materials and then dried under vacuum.[7]

Core Application: The Wittig Reaction

The paramount application of this compound is as a precursor for the Wittig reaction, a powerful and reliable method for forming carbon-carbon double bonds.[2][5] This reaction transforms aldehydes and ketones into alkenes.

Mechanism of Action

The Wittig reaction proceeds in two distinct stages: ylide formation and the reaction with a carbonyl compound.

Stage 1: Ylide Formation The phosphonium salt is deprotonated at the carbon alpha to the phosphorus atom using a strong base. This is the critical step where the acidic nature of these protons is exploited. The resulting neutral, zwitterionic species is a phosphonium ylide (or phosphorane).

Causality: Strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) are required because the pKa of the alpha-protons is typically in the range of 20-35.[8] The choice of base and solvent can influence the stereochemical outcome of the reaction.

Stage 2: Reaction with a Carbonyl The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and spontaneously collapses to form the final products: an alkene and triphenylphosphine oxide.

Causality: The driving force for the collapse of the oxaphosphetane is the formation of the very strong and thermodynamically stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Protocol: Synthesis of an Enol Ether via Wittig Reaction

The use of this compound in a Wittig reaction generates a methoxy-substituted alkene, which is an enol ether. Enol ethers are valuable intermediates that can be hydrolyzed under acidic conditions to yield an aldehyde, effectively achieving a one-carbon homologation of the starting carbonyl compound.[5]

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous THF.[8]

-

Deprotonation: Cool the suspension to 0°C or below and add a solution of a strong base (e.g., 1.0 M potassium tert-butoxide in THF) dropwise.[8] Allow the mixture to stir for 1-2 hours, during which a characteristic color change (often to deep red or orange) indicates ylide formation.[5]

-

Carbonyl Addition: Add a solution of the desired aldehyde or ketone in anhydrous THF dropwise to the ylide solution at low temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to isolate the desired enol ether.

Applications in Drug Development and Agrochemicals

The Wittig reaction is a foundational C-C bond-forming reaction in the synthesis of complex organic molecules. The use of this compound is particularly relevant in:

-

Pharmaceutical Intermediates: It is used to construct key molecular scaffolds in active pharmaceutical ingredients (APIs).[1] The ability to stereoselectively form double bonds is crucial for creating molecules with specific biological activities.

-

Bioactive Compounds: Many natural products and agrochemicals contain alkene functionalities. This reagent provides a reliable method for introducing these groups during a synthetic campaign.[1]

-

Homologation: As mentioned, the resulting enol ether can be hydrolyzed to an aldehyde, providing a method to extend a carbon chain by one aldehyde unit, a common requirement in multi-step syntheses.[5]

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling.

GHS Hazard Information

| Hazard Class | Hazard Statement | Source(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | [4][9] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | [4][9] |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation. | [4][9] |

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[3][4]

-

Handling: Avoid breathing dust.[4][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry place away from moisture in a tightly sealed container.[1][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]

Conclusion

This compound is more than a simple chemical; it is a precision tool for molecular construction. Its value is rooted in its reliable conversion to a nucleophilic ylide, enabling the highly efficient and predictable synthesis of alkenes via the Wittig reaction. For researchers in drug discovery and process development, a thorough understanding of its properties, mechanism, and handling is essential for leveraging its full synthetic potential to build the complex molecules that drive scientific innovation.

References

-

(2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS . Sigma-Aldrich Chemie GmbH. Available at: [Link]

-

This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide | C21H20O2P+ - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1) | C21H20BrO2P - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Methoxymethylenetriphenylphosphorane - Wikipedia . Wikipedia. Available at: [Link]

-

This compound, CAS No : 55894-16-1 | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

-

methylenecyclohexane - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Preparation of Alkyltriphenylphosphonium Bromides - Sciencemadness Discussion Board . Sciencemadness.org. Available at: [Link]

-

Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry . Organic-chemistry.org. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. canbipharm.com [canbipharm.com]

- 5. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sciencemadness Discussion Board - Preparation of Alkyltriphenylphosphonium Bromides - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 9. (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS - Download & Subscribe for Updates [sdsmanager.com]

An In-depth Technical Guide to the Synthesis of (2-Methoxyethyl)triphenylphosphonium bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)triphenylphosphonium bromide is a crucial phosphonium salt that serves as a stable precursor to a versatile Wittig reagent.[1][2] This guide provides a comprehensive overview of its synthesis, detailing the underlying reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical safety considerations. By elucidating the causality behind experimental choices, this document aims to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and application of this valuable synthetic tool. Its subsequent conversion to an ylide allows for the homologation of aldehydes and ketones, a key transformation in the synthesis of complex organic molecules.[3]

Introduction: The Synthetic Value of Phosphonium Salts

Phosphonium salts are tetra-substituted phosphorus compounds with a positive charge on the phosphorus atom, which are pivotal intermediates in organic synthesis.[4] Their primary importance lies in their role as precursors to phosphonium ylides, the reactive species in the Nobel Prize-winning Wittig reaction.[5][6][7] The Wittig reaction offers a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones, where the location of the newly formed double bond is precisely controlled.[6][8]

This compound is a specialized reagent within this class. Upon deprotonation, it forms (2-methoxyethylidene)triphenylphosphorane.[2] This ylide reacts with carbonyl compounds to generate enol ethers, which can be readily hydrolyzed to yield aldehydes containing an additional carbon atom. This two-step sequence, known as aldehyde homologation, makes the parent phosphonium salt an invaluable tool in multi-step synthetic campaigns, particularly in pharmaceutical and agrochemical development where precise molecular modifications are paramount.[1][3]

Synthesis: From Phosphine to Phosphonium Salt

The preparation of this compound is achieved through the quaternization of triphenylphosphine with 2-bromoethyl methyl ether. This process is a classic example of a bimolecular nucleophilic substitution (Sɴ2) reaction.[5][9][10][11]

Overall Reaction Scheme:

Reagents and Materials

Proper preparation and selection of reagents are critical for a successful and safe synthesis.

| Reagent/Material | Formula | M.W. ( g/mol ) | Key Properties & Hazards |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | Solid. Harmful if swallowed, may cause skin sensitization and organ damage through prolonged exposure.[12] |

| 2-Bromoethyl methyl ether | C₃H₇BrO | 138.99 | Liquid. Flammable, toxic, causes skin and eye irritation. |

| Toluene (Solvent) | C₇H₈ | 92.14 | Liquid. Flammable, skin and respiratory irritant, neurotoxin. |

| Diethyl Ether (Washing) | (C₂H₅)₂O | 74.12 | Liquid. Extremely flammable, forms explosive peroxides. |

| Round-bottom flask | - | - | Must be flame-dried to remove moisture. |

| Reflux condenser | - | - | For heating the reaction mixture without solvent loss. |

| Magnetic stirrer & stir bar | - | - | To ensure homogeneous mixing. |

| Heating mantle | - | - | For controlled heating of the reaction. |

| Büchner funnel & flask | - | - | For vacuum filtration of the product. |

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process, from initial setup to the isolation of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol must be performed in a well-ventilated chemical fume hood.

-

Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is free of moisture.

-

Reagent Addition: Charge the flask with triphenylphosphine (1.0 eq) and a suitable solvent such as toluene (approx. 2-3 mL per gram of triphenylphosphine). Begin stirring to dissolve the solid.[10]

-

Initiation: To the stirring solution, add 2-bromoethyl methyl ether (1.0-1.1 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-115°C for toluene) and maintain for 12-24 hours.[13] The formation of a white precipitate is typically observed as the reaction progresses.

-

Crystallization: After the heating period, allow the mixture to cool to room temperature. To maximize precipitation, further cool the flask in an ice-water bath for 30-60 minutes.

-

Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and solvent residue.[10]

-

Drying: Transfer the purified white solid to a clean, pre-weighed container and dry under high vacuum to a constant weight.

Reaction Mechanism: A Nucleophilic Attack

The formation of the phosphonium salt proceeds via a classic Sɴ2 mechanism.[9][10]

-

Nucleophilic Attack: The phosphorus atom in triphenylphosphine possesses a lone pair of electrons, making it an effective nucleophile.[10] It attacks the electrophilic carbon atom bonded to the bromine in 2-bromoethyl methyl ether.

-

Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is partially formed and the C-Br bond is partially broken.

-

Leaving Group Departure: The bromide ion is displaced as a leaving group, and a new, stable phosphorus-carbon covalent bond is formed. The phosphorus atom now bears a formal positive charge, and the bromide ion serves as the counter-ion, completing the formation of the salt.[10]

Causality Behind Choices:

-

Nucleophile: Triphenylphosphine is an excellent nucleophile for Sɴ2 reactions. The phosphorus atom is relatively large and polarizable, which enhances its nucleophilicity.[10]

-

Substrate: 2-bromoethyl methyl ether is a primary alkyl halide. This structure is ideal for Sɴ2 reactions as it minimizes steric hindrance and disfavors competing E2 elimination reactions.[10][11]

-

Solvent: A moderately polar aprotic solvent like toluene is often used to dissolve the non-polar reactants. As the highly polar phosphonium salt product forms, it is often insoluble in the hot solvent and precipitates upon cooling, which drives the reaction to completion and simplifies purification.[10]

Mechanism Visualization

Caption: The Sɴ2 mechanism for the formation of a phosphonium salt.

Purification and Characterization

While the precipitation and washing steps yield a product of reasonable purity, recrystallization can be employed for obtaining analytically pure material.[11][14] A common solvent system for recrystallization is dichloromethane/diethyl ether.

Characterization Methods:

-

¹H and ¹³C NMR Spectroscopy: Provides structural confirmation by showing characteristic signals for the aromatic protons of the phenyl groups, the methylene protons adjacent to the phosphorus and oxygen atoms, and the methoxy group protons.[15][16]

-

³¹P NMR Spectroscopy: A definitive technique for phosphorus-containing compounds, showing a single characteristic resonance for the phosphonium species.

-

Melting Point Analysis: A sharp and consistent melting point is a strong indicator of high purity.

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the exact mass and elemental composition of the (2-Methoxyethyl)triphenylphosphonium cation.[15]

Safety and Handling Precautions

Adherence to safety protocols is mandatory when handling the reagents involved in this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[17][18]

-

Ventilation: Conduct the entire procedure within a certified chemical fume hood to avoid inhalation of volatile and harmful vapors.[19][18]

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion and Outlook

The synthesis of this compound is a straightforward yet essential procedure that provides access to a valuable Wittig reagent. The reaction proceeds reliably via an Sɴ2 mechanism, yielding a stable, crystalline solid that can be easily purified. Understanding the principles behind the reaction, from the choice of reagents to the work-up procedure, allows for consistent and high-yielding preparations. This phosphonium salt is a gateway to the formation of enol ethers and subsequent aldehyde homologation, securing its place as a fundamental tool in the arsenal of the modern synthetic chemist.[2][3]

References

- Exploring the Mechanism and Applications of Phosphonium Ylides. Google AI Test Kitchen.

- Phosphonium Salt Definition - Organic Chemistry Key Term. Fiveable.

- Process for the purification of phosphonium salts.

-

Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

-

making phosphonium salts. YouTube. [Link]

-

First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane. RSC Publishing. [Link]

- Process for the preparation of phosphonium salts.

-

purification of phosphonium hydride salts. Reddit. [Link]

-

Phosphonium salts and methods of their preparation. ResearchGate. [Link]

- Process for the preparation of phosphonium salts.

-

SAFETY DATA SHEET - (2-Bromoethyl)triphenylphosphonium bromide. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - TRIPHENYLPHOSPHINE. Gelest. [Link]

-

Methoxymethylenetriphenylphosphorane. Wikipedia. [Link]

-

Safety data sheet - Triphenylphosphine. Möller Chemie. [Link]

- Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.

-

Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. National Institutes of Health. [Link]

-

(2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

This compound. MySkinRecipes. [Link]

-

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. PubChem. [Link]

-

The Wittig reaction. Lumen Learning. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

SUPPORTING INFORMATION - General Procedures. MPG.PuRe. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Photo-Redox Activated Drug Delivery Systems Operating Under Two Photon Excitation in the Near-IR - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. nbinno.com [nbinno.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. EP0675130A2 - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 12. moellerchemie.com [moellerchemie.com]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 14. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]

- 15. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide | C21H20O2P+ | CID 494138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Mechanism of (2-Methoxyethyl)triphenylphosphonium bromide in the Wittig Reaction

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds. The stereochemical outcome of this transformation is profoundly influenced by the nature of the phosphonium ylide employed. This guide delves into the specific mechanism of action of (2-Methoxyethyl)triphenylphosphonium bromide, a reagent that generates a non-stabilized ylide. We will dissect the mechanistic pathway from ylide generation to the kinetically controlled formation of the oxaphosphetane intermediate, ultimately explaining the high propensity for (Z)-alkene formation. Furthermore, this whitepaper will explore the subtle, yet potentially significant, influence of the terminal methoxy group on the reaction's stereoselectivity and provide detailed experimental protocols for its practical application.

Introduction: The Wittig Reaction Landscape

The Wittig olefination is a chemical reaction that converts an aldehyde or a ketone to an alkene by reacting it with a triphenyl phosphonium ylide, commonly referred to as a Wittig reagent.[1][2] The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

A critical determinant of the reaction's outcome is the electronic nature of the substituent (R group) on the ylidic carbon. This leads to a classification of ylides that dictates the resulting alkene geometry:

-

Stabilized Ylides: These possess an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion. The negative charge is delocalized, making the ylide more stable and less reactive. These ylides typically undergo thermodynamically controlled reactions to yield predominantly (E)-alkenes.[1][4][5][6]

-

Non-stabilized Ylides: Bearing electron-donating or neutral groups (e.g., alkyl chains), these ylides have a localized, highly reactive carbanion.[5] Their reactions are kinetically controlled and result in the formation of (Z)-alkenes with moderate to high selectivity.[1][6]

-

Semi-stabilized Ylides: With substituents like aryl or vinyl groups, the stereoselectivity is often poor, leading to mixtures of (E) and (Z)-isomers.[1]

The ylide generated from this compound falls squarely into the non-stabilized category, as the methoxyethyl group does not provide resonance stabilization for the carbanion. Therefore, its mechanism and stereochemical outcome are governed by the principles of kinetic control.

Core Mechanism of Action

The journey from the phosphonium salt to the final alkene product involves several distinct, well-elucidated steps. For non-stabilized ylides under common salt-free conditions, the mechanism proceeds through a concerted cycloaddition, bypassing the historically proposed betaine intermediate.[1][7]

Step 1: Generation of the (2-methoxyethylidene)triphenylphosphorane Ylide

The Wittig reagent is not typically isolated and is generated in situ from its corresponding phosphonium salt.[6] this compound possesses an acidic proton on the carbon adjacent to the phosphorus atom. Treatment with a strong, non-nucleophilic base abstracts this proton to form the reactive ylide.[2][8]

Common bases for this deprotonation include:

-

n-Butyllithium (n-BuLi)

-

Sodium hydride (NaH)

-

Sodium amide (NaNH₂)

-

Potassium tert-butoxide (t-BuOK)

The choice of base is critical; strong bases are required to deprotonate the phosphonium salt efficiently. Because non-stabilized ylides are sensitive to air and moisture, this step must be performed under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether.[6]

Caption: Deprotonation of the phosphonium salt to form the reactive ylide.

Step 2: Kinetically Controlled [2+2] Cycloaddition

The modern understanding of the Wittig reaction, particularly for non-stabilized ylides in the absence of lithium salts, favors a direct [2+2] cycloaddition mechanism.[1][4] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This process is believed to proceed through a puckered, four-centered transition state.

The stereochemistry of the final alkene is determined at this irreversible, kinetically controlled step.[1][3] According to the Vedejs model, the reactants approach each other in a geometry that minimizes steric repulsion. The bulky triphenylphosphine group orients itself away from the aldehyde's R-group. This preferential alignment leads to the formation of a syn-oxaphosphetane intermediate.

Step 3: Decomposition of the Oxaphosphetane

The four-membered oxaphosphetane ring is transient and rapidly collapses in a concerted syn-elimination. This retro-[2+2] cycloaddition yields the final products: the alkene and triphenylphosphine oxide. The stereochemistry established during the initial cycloaddition is retained, meaning the syn-oxaphosphetane exclusively decomposes to the (Z)-alkene.

Caption: The mechanistic pathway for (Z)-alkene synthesis.

The Role of the Methoxyethyl Substituent

While the alkyl nature of the methoxyethyl chain dictates the non-stabilized character and thus the (Z)-selectivity, the terminal ether oxygen can introduce subtle complexities. In reactions where lithium-containing bases (like n-BuLi) are used, the resulting lithium bromide salt is present in the reaction mixture. The Lewis acidic Li⁺ cation can coordinate with the carbonyl oxygen and the ylide. The ether oxygen of the (2-methoxyethyl) group offers an additional intramolecular chelation site for the lithium ion. This chelation can influence the geometry of the transition state, potentially altering the Z/E ratio compared to a simple alkyl ylide. However, in salt-free conditions, this effect is negligible, and the primary determinant of stereoselectivity remains the kinetic control of the cycloaddition.

Comparative Data and Expected Outcomes

The reaction of (2-methoxyethylidene)triphenylphosphorane with various aldehydes is expected to show high (Z)-selectivity. The following table provides a generalized summary of expected outcomes based on the principles of non-stabilized ylides.

| Carbonyl Substrate | Expected Major Product | Typical (Z:E) Ratio | Expected Yield | Notes |

| Aliphatic Aldehyde (e.g., Hexanal) | (Z)-1-Methoxyoct-3-ene | >95:5 | Good to Excellent | Non-stabilized ylides react efficiently with unhindered aldehydes. |

| Aromatic Aldehyde (e.g., Benzaldehyde) | (Z)-1-Methoxy-3-phenylprop-1-ene | >90:10 | Good | The aromatic ring offers minimal steric hindrance. |

| α-Branched Aldehyde (e.g., Isobutyraldehyde) | (Z)-1-Methoxy-4-methylpent-2-ene | >95:5 | Good | High Z-selectivity is generally maintained. |

| Ketone (e.g., Cyclohexanone) | (2-Methoxyethylidene)cyclohexane | N/A | Moderate to Good | Reaction with ketones is possible but often slower than with aldehydes.[1] |

Experimental Protocol: Synthesis of (Z)-1-Methoxy-3-phenylprop-1-ene

This protocol details a representative Wittig reaction using this compound and benzaldehyde.

CAUTION: This procedure involves pyrophoric reagents (n-BuLi) and should only be performed by trained personnel in a fume hood under an inert atmosphere.

Materials and Equipment

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Benzaldehyde (freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringes, needles, septum, and a nitrogen/argon gas line

-

Thin-layer chromatography (TLC) plate and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

Step-by-Step Procedure

-

Preparation: Add this compound (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with nitrogen or argon.

-

Solvent Addition: Add anhydrous THF via syringe to create a suspension (approx. 0.2 M concentration).

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep red or orange color, characteristic of the ylide, should develop. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Carbonyl Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF via syringe.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

-

Characterization: Confirm the structure and determine the Z:E ratio of the product using ¹H NMR and ¹³C NMR spectroscopy.

Conclusion

This compound is a valuable reagent for the stereoselective synthesis of (Z)-alkenes via the Wittig reaction. Its mechanism of action is characteristic of a non-stabilized ylide, proceeding through a kinetically controlled, concerted [2+2] cycloaddition to form a syn-oxaphosphetane intermediate, which subsequently decomposes to the (Z)-alkene. While the terminal methoxy group does not alter its fundamental classification, it may offer a site for cation chelation in salt-containing media, a factor to consider during reaction optimization. The provided protocol serves as a robust starting point for researchers aiming to leverage this reagent's capabilities for the efficient and selective construction of carbon-carbon double bonds in complex molecule synthesis.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Role and Application of (2-Methoxyethyl)triphenylphosphonium Bromide in Modern Organic Synthesis

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Methoxyethyl)triphenylphosphonium bromide is a versatile and highly valued phosphonium salt in the synthetic organic chemist's toolkit. Its primary and most powerful application lies in its role as a precursor to a specific phosphorus ylide for the Wittig reaction.[1] This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to elucidate the underlying mechanisms, strategic considerations, and practical methodologies. The core utility of this compound is the stereoselective conversion of aldehydes and ketones into 2-methoxyvinyl ethers, which serve as stable and readily accessible masked aldehyde functionalities.[2][3] Subsequent acidic hydrolysis of these vinyl ethers reveals a new aldehyde, effectively achieving a one-carbon homologation of the initial carbonyl compound. This two-step sequence is a cornerstone transformation in the construction of complex molecular architectures, finding significant use in pharmaceutical development and natural product synthesis.[1]

Core Principles: From Phosphonium Salt to Synthetic Transformation

This compound itself is an air-stable solid, but its synthetic utility is unlocked upon deprotonation to form the corresponding phosphorus ylide, (2-methoxyethylidene)triphenylphosphorane. This transformation is the first critical step in the widely utilized Wittig reaction, a Nobel Prize-winning method for alkene synthesis discovered by Georg Wittig.[4][5]

Generation of the Key Intermediate: The Phosphorus Ylide

The journey from the phosphonium salt to the reactive ylide requires the removal of a proton from the carbon atom adjacent (alpha) to the positively charged phosphorus atom. The phosphonium cation significantly increases the acidity of these protons, yet a strong, non-nucleophilic base is essential for complete and efficient ylide generation.[6]

Causality Behind Base Selection: The choice of base is critical. Strong bases such as n-butyllithium (n-BuLi), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (t-BuOK) are commonly employed.[7] The rationale for using these powerful bases is twofold:

-

Acidity (pKa): The pKa of the α-protons in an alkyltriphenylphosphonium salt is typically in the range of 25-35, necessitating a base strong enough to ensure rapid and quantitative deprotonation.[8]

-

Non-Nucleophilicity: The base must be non-nucleophilic to avoid unwanted side reactions, such as attack at the phosphorus center or reaction with the carbonyl substrate in subsequent steps.

The ylide is typically generated in situ and used immediately due to its reactivity, particularly its sensitivity to water and oxygen.[8][9]

Figure 1: Generation of the reactive phosphorus ylide.

The Wittig Reaction Mechanism: A Stepwise View

Once formed, the ylide acts as a potent carbon nucleophile. The reaction with an aldehyde or ketone proceeds through a well-established mechanistic pathway, driven by the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

-

Nucleophilic Attack: The negatively charged carbon of the ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and leading to a zwitterionic intermediate known as a betaine.[6][7]

-

Cycloaddition: The betaine rapidly undergoes intramolecular cyclization, where the oxygen anion attacks the positively charged phosphorus atom to form a four-membered ring intermediate, the oxaphosphetane.[4][5]

-

Decomposition: The oxaphosphetane intermediate is unstable and spontaneously collapses. The ring fragments in a concerted manner to yield the final products: the desired alkene (in this case, a vinyl ether) and triphenylphosphine oxide.[4]

Figure 2: The core mechanism of the Wittig reaction.

Key Synthetic Application: One-Carbon Homologation

The most powerful application of this compound is not merely the formation of an alkene, but the synthesis of a vinyl ether which serves as a precursor to an aldehyde. This two-stage process effectively adds a single carbon atom to the original carbonyl compound, a transformation known as homologation.[10]

Workflow: Carbonyl → Vinyl Ether → Aldehyde

-

Wittig Olefination: An aldehyde or ketone is reacted with the in situ-generated (2-methoxyethylidene)triphenylphosphorane ylide to produce a 1-alkoxy-1-alkene (a vinyl ether).

-

Acidic Hydrolysis: The resulting vinyl ether is then treated with aqueous acid. The vinyl ether is rapidly protonated, followed by the addition of water and subsequent collapse to release the homologated aldehyde and methanol.

This sequence provides a mild and reliable method for chain extension, which is a frequent requirement in multi-step syntheses.[10][11]

Figure 3: Workflow for one-carbon homologation.

This strategy has been successfully employed in the total synthesis of complex natural products. For instance, an analogous reagent, (methoxymethyl)triphenylphosphonium chloride, was a key component in the Wender total synthesis of Taxol and the Stork synthesis of quinine, highlighting the strategic importance of this homologation method.[10]

Experimental Protocols and Practical Guidance

Executing a successful Wittig reaction requires careful attention to anhydrous conditions and proper handling of reagents. The removal of the triphenylphosphine oxide byproduct is a common purification challenge.

Protocol 3.1: In-situ Generation of Ylide and Wittig Reaction with Cyclohexanone

This protocol details the conversion of cyclohexanone to 1-methoxy-1-(cyclohexylidene)ethane, which can be subsequently hydrolyzed.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| This compound | 415.29 | 5.0 g | 12.0 | Dry thoroughly before use. |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | Use a freshly distilled or inhibitor-free, dry solvent. |

| n-Butyllithium (n-BuLi) | - | 4.8 mL | 12.0 | 2.5 M solution in hexanes. Handle under inert gas. |

| Cyclohexanone | 98.14 | 0.98 g (1.0 mL) | 10.0 | Distill before use for best results. |

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (5.0 g, 12.0 mmol) to a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a septum. Add 80 mL of anhydrous THF to create a suspension.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Ylide Formation: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution, 12.0 mmol) dropwise to the stirred suspension over 15 minutes. A characteristic deep red or orange color should develop, indicating the formation of the ylide.[10] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Carbonyl Addition: Recool the reaction mixture to 0 °C. Add a solution of cyclohexanone (0.98 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (or monitor by TLC until the starting material is consumed).

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The primary byproduct is triphenylphosphine oxide (TPPO). TPPO has low solubility in nonpolar solvents. The crude product can often be purified by flash column chromatography on silica gel. Alternatively, TPPO can sometimes be precipitated by concentrating the crude mixture and triturating with a solvent like hexanes or a hexanes/ether mixture, after which the solid TPPO is filtered off.[12]

Protocol 3.2: Acidic Hydrolysis of the Vinyl Ether

-

Setup: Dissolve the crude vinyl ether from the previous step in a mixture of THF (50 mL) and 2 M aqueous HCl (25 mL).

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the disappearance of the vinyl ether by TLC.

-

Work-up: Neutralize the mixture carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with diethyl ether (3 x 40 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by flash column chromatography.

Summary and Outlook

This compound is a powerful reagent for the one-carbon homologation of aldehydes and ketones via a Wittig olefination/hydrolysis sequence. Its reliability and the mild conditions for the final hydrolysis step make it a valuable tool in synthetic chemistry.

Key Advantages:

-

Reliable C-C Bond Formation: The Wittig reaction provides an unambiguous placement of the new double bond.[4]

-

Masked Aldehyde Functionality: The intermediate vinyl ether is stable to many reaction conditions, allowing for further transformations before the aldehyde is unmasked.[3]

-

Mild Homologation: The overall transformation avoids harsh reagents often associated with other homologation protocols.

For researchers in drug development, this reagent provides a strategic pathway to access novel aldehydes, which are themselves versatile intermediates for further functionalization, such as reductive amination, oxidation to carboxylic acids, or further olefination reactions. The continued application of this and related Wittig reagents is certain to remain a key strategy in the efficient and elegant synthesis of complex, biologically active molecules.[13][14]

References

-

Chem-Impex. (2-Methoxy-ethyl)-triphenyl-phosphonium bromide.

-

MySkinRecipes. This compound.

-

Organic Chemistry Portal. Wittig Reaction.

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II.

-

Wikipedia. Methoxymethylenetriphenylphosphorane.

-

Alfa Chemistry. Wittig Reaction.

-

Kuranaga, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega.

-

NROChemistry. Wittig Reaction: Mechanism and Examples.

-

Chemistry LibreTexts. Wittig Reaction. (2023).

-

Myers, A. Chem 115. Stereoselective Olefination Reactions: The Wittig Reaction.

-

Buss, A. D., & Warren, S. (1981). Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Journal of the Chemical Society, Perkin Transactions 1.

-

Schweizer, E. E., & Bach, R. D. (1968). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses.

-

ResearchGate. Preparation of Vinyl Ethers Using a Wittig Approach, and Their Subsequent Hydrogenation Employing Continuous-Flow Processing.

-

Sigma-Aldrich. (Methoxymethyl)triphenylphosphonium chloride.

-

ResearchGate. Methods for Vinyl Ether Synthesis.

-

Ates, B., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin.

-

ResearchGate. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.

-

ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.

-

Benchchem. Phosphonium Ylides in the Wittig Reaction: A Technical Support Center.

-

NROSCI. (2024). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube.

-

KOYON. (2025). What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide?

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.

-

University of Michigan-Dearborn. (2017). A Solvent Free Wittig Reaction.

-

TCI Chemicals. Olefination.

-

ResearchGate. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters.

-

IndiaMART. Triphenylphosphonium Bromide Manufacturer.

-

Wang, P., et al. (2018). Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. iScience.

-

ResearchGate. Microwave-assisted Wittig reaction of aldehydes and ketones with methoxymethyl(triphenyl)phosphonium chloride.

-

Schobert, R., & Siegfried, S. (2002). PREPARATION OF (TRIPHENYLPHOSPHORANYLIDENE)-KETENE FROM (METHOXYCARBONYLMETHYLENE)-TRIPHENYLPHOSPHORANE. Organic Syntheses.

-

Common Organic Chemistry. Wittig Reagent (in situ).

-

ScienceMadness Discussion Board. (2008). Preparation of Alkyltriphenylphosphonium Bromides.

-

Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.

-